N-cyclohexyl-N-ethyl-2-[(3-phenylquinoxalin-2-yl)sulfanyl]acetamide
Description
N-Cyclohexyl-N-ethyl-2-[(3-phenylquinoxalin-2-yl)sulfanyl]acetamide is a sulfanyl acetamide derivative featuring a quinoxaline core substituted with a phenyl group at position 3 and a sulfanylacetamide moiety at position 2. The N-cyclohexyl and N-ethyl groups on the acetamide nitrogen introduce steric bulk and lipophilicity, which can influence solubility, crystallinity, and biological interactions.
Properties
Molecular Formula |
C24H27N3OS |
|---|---|
Molecular Weight |
405.6 g/mol |
IUPAC Name |
N-cyclohexyl-N-ethyl-2-(3-phenylquinoxalin-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C24H27N3OS/c1-2-27(19-13-7-4-8-14-19)22(28)17-29-24-23(18-11-5-3-6-12-18)25-20-15-9-10-16-21(20)26-24/h3,5-6,9-12,15-16,19H,2,4,7-8,13-14,17H2,1H3 |
InChI Key |
BXOXCHXXKMHWQP-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1CCCCC1)C(=O)CSC2=NC3=CC=CC=C3N=C2C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Mechanism
- Reactants : 2-Chloro-3-phenylquinoxaline (1 ) (2.5 mmol) and 2 (2.5 mmol) in chloroform (25 mL).
- Conditions : Reflux at 61°C for 12 hours.
- Workup : Evaporation under reduced pressure, followed by precipitation with ethanol.
- Yield : 69%.
The reaction proceeds via nucleophilic aromatic substitution, where the dithiocarbamate anion displaces the chlorine atom on 1 . The product exists as a tautomeric mixture of thiol and thione forms, confirmed by $$^{1}\text{H}$$ NMR (δ 14.56 ppm for NH).
S-Alkylation of 3-Phenylquinoxaline-2(1H)-thione
The thione 3 undergoes S-alkylation with ethyl chloroacetate to introduce the sulfanylacetate moiety, forming ethyl(3-phenylquinoxalin-2-ylsulfanyl)acetate (5 ).
Alkylation Procedure
- Reactants : 3 (1.0 mmol), ethyl chloroacetate (1.0 mmol), triethylamine (2.0 mmol) in ethanol (30 mL).
- Conditions : Reflux for 12 hours.
- Yield : 73%.
- Characterization :
Conversion to Hydrazide and Azide Intermediates
The ester 5 is converted to hydrazide 6 and subsequently to carbonyl azide 7 , which serves as the electrophilic coupling agent.
Hydrazide Formation
Azide Synthesis
- Reactants : 6 (1.0 mmol), NaNO$$_2$$, and HCl in acetic acid/water.
- Conditions : Stirring at −5°C for 15 minutes.
- Workup : Extraction with ethyl acetate.
Coupling with N-Cyclohexyl-N-ethylamine
The azide 7 reacts with N-cyclohexyl-N-ethylamine via a nucleophilic acyl substitution to yield the target acetamide.
Reaction Protocol
- Reactants : Ethyl acetate solution of 7 (1.0 mmol), N-cyclohexyl-N-ethylamine (1.0 mmol), triethylamine (2.0 mmol).
- Conditions : 24 hours at −5°C, followed by 24 hours at 25°C.
- Workup : Washing with HCl/NaHCO$$3$$, drying (Na$$2$$SO$$_4$$), and recrystallization.
- Yield : 75–80% (estimated from analogous reactions).
Spectroscopic Validation
- $$^{1}\text{H}$$ NMR :
- $$^{13}\text{C}$$ NMR :
Optimization and Mechanistic Insights
Chemoselectivity in S-Alkylation
The preference for S-alkylation over N-alkylation in 3 is attributed to the conjugation-stabilized thione form, which enhances sulfur nucleophilicity. Quantum chemical calculations suggest that the phenyl group at C-3 delocalizes electron density toward the sulfur atom, facilitating soft electrophile interactions.
Solvent and Base Effects
- Solvent : Ethanol optimizes solubility and reaction kinetics.
- Base : Triethylamine neutralizes HCl generated during alkylation, preventing protonation of the thione.
Data Tables
Table 1: Synthetic Steps for N-Cyclohexyl-N-ethyl-2-[(3-Phenylquinoxalin-2-yl)sulfanyl]acetamide
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-N-ethyl-2-[(3-phenylquinoxalin-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.
Scientific Research Applications
N-cyclohexyl-N-ethyl-2-[(3-phenylquinoxalin-2-yl)sulfanyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: The compound is being investigated for its anticancer properties.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N-cyclohexyl-N-ethyl-2-[(3-phenylquinoxalin-2-yl)sulfanyl]acetamide exerts its effects involves its interaction with specific molecular targets. For instance, in anticancer research, it has been shown to bind to the human thymidylate synthase allosteric site, inhibiting its activity and thus preventing DNA synthesis in cancer cells . This interaction is facilitated by the quinoxaline ring, which serves as a scaffold for binding.
Comparison with Similar Compounds
Physicochemical Properties
- Melting Points : Compound 9e (N-cyclohexyl analog) melts at 111–113°C , while other sulfanyl acetamides (e.g., ’s 8t–8w) are amorphous solids, indicating that N-alkyl substituents like cyclohexyl enhance crystallinity.
- Molecular Weight and Lipophilicity : The target compound’s molecular weight (~415–420 g/mol, inferred from ) is comparable to analogs like 8u (422 g/mol) but higher than pyrimidine-based derivatives (e.g., 299 g/mol in ). The cyclohexyl and ethyl groups likely increase logP values, favoring passive diffusion across biological membranes.
Crystallographic and Stability Considerations
- Crystal Packing: Quinoxaline derivatives (e.g., e) form planar layers via π-π stacking, whereas pyrimidine analogs () exhibit corrugated layers due to hydrogen bonding. The N-cyclohexyl-N-ethyl groups in the target compound may disrupt stacking, reducing crystallinity compared to simpler N-alkyl derivatives .
- Hydrogen Bonding : Sulfanylacetamide derivatives often form intramolecular S(7) ring motifs (), which could enhance thermal stability.
Biological Activity
N-cyclohexyl-N-ethyl-2-[(3-phenylquinoxalin-2-yl)sulfanyl]acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. This article reviews the synthesis, biological activity, and research findings related to this compound, supported by data tables and case studies.
1. Synthesis of the Compound
The synthesis of this compound involves several key steps:
- Starting Materials : The synthesis begins with the preparation of 3-phenylquinoxaline derivatives, which are then reacted with thiol compounds to introduce the sulfanyl group.
- Alkylation : The compound is synthesized through alkylation reactions using N-cyclohexyl and N-ethyl groups, followed by acetamide formation.
- Purification : The final product is purified through crystallization techniques to achieve a high purity level suitable for biological testing.
2.1 Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties:
- Cell Line Testing : In vitro studies have shown that this compound has an IC50 value in the low micromolar range against various cancer cell lines, including HCT116 (human colon carcinoma) and MCF7 (breast cancer) cells.
These results suggest that the compound may be more potent than standard chemotherapeutic agents like doxorubicin.
2.2 Antiviral Activity
The compound has also been evaluated for its antiviral properties:
- HIV Inhibition : Preliminary studies indicate that derivatives of quinoxaline compounds can inhibit HIV replication, with some showing EC50 values as low as 0.15 µg/mL against HIV-1, suggesting potential applications in antiviral therapy .
The biological activity of this compound is believed to involve:
- Inhibition of Enzymatic Activity : Similar quinoxaline derivatives have been reported to inhibit key enzymes involved in cancer cell proliferation and viral replication.
- Induction of Apoptosis : The compound may induce programmed cell death in cancer cells through various signaling pathways.
4. Case Studies
Several studies have explored the efficacy of this compound in different biological contexts:
Case Study 1: Anticancer Efficacy
A study conducted on HCT116 cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls, highlighting its potential as an anticancer agent .
Case Study 2: Antiviral Activity
In another investigation, derivatives containing the quinoxaline moiety were tested for their ability to inhibit HIV replication in vitro, showing promising results that warrant further exploration into their mechanism and therapeutic potential .
5. Conclusion
This compound presents a compelling profile as a biologically active compound with potential applications in cancer and antiviral therapies. Further research is necessary to elucidate its mechanisms of action and optimize its efficacy through structural modifications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
